molecular formula C5H4Cl2O4 B15176253 3-(Dichloromethyl) butenedioic acid CAS No. 149261-48-3

3-(Dichloromethyl) butenedioic acid

Cat. No.: B15176253
CAS No.: 149261-48-3
M. Wt: 198.99 g/mol
InChI Key: XQPMZMWICDPYOM-OWOJBTEDSA-N
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Description

3-(Dichloromethyl) butenedioic acid is a chemical compound that belongs to the class of butenedioic acids It is characterized by the presence of a dichloromethyl group attached to the butenedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dichloromethyl) butenedioic acid typically involves the chlorination of butenedioic acid derivatives. One common method is the chlorination of maleic acid or fumaric acid under controlled conditions to introduce the dichloromethyl group. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-(Dichloromethyl) butenedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to other functional groups.

    Substitution: The dichloromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Dichloromethyl) butenedioic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(dichloromethyl) butenedioic acid involves its interaction with molecular targets and pathways. The dichloromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

    Maleic Acid: The cis isomer of butenedioic acid, used in similar applications but lacks the dichloromethyl group.

    Fumaric Acid: The trans isomer of butenedioic acid, also used in various applications but without the dichloromethyl group.

    2-Chloro-3-(dichloromethyl)-4-oxobutenoic Acid (MX): A structurally related compound with similar chemical properties.

Uniqueness: 3-(Dichloromethyl) butenedioic acid is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it valuable in specific research and industrial contexts.

Properties

CAS No.

149261-48-3

Molecular Formula

C5H4Cl2O4

Molecular Weight

198.99 g/mol

IUPAC Name

(Z)-2-(dichloromethyl)but-2-enedioic acid

InChI

InChI=1S/C5H4Cl2O4/c6-4(7)2(5(10)11)1-3(8)9/h1,4H,(H,8,9)(H,10,11)/b2-1+

InChI Key

XQPMZMWICDPYOM-OWOJBTEDSA-N

Isomeric SMILES

C(=C(\C(Cl)Cl)/C(=O)O)\C(=O)O

Canonical SMILES

C(=C(C(Cl)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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